molecular formula C7H7F2N3 B13702004 1-(2,3-Difluorophenyl)guanidine

1-(2,3-Difluorophenyl)guanidine

Cat. No.: B13702004
M. Wt: 171.15 g/mol
InChI Key: OKEOWPPTBWDXHF-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile functional groups, which make them valuable in various biological and chemical applications

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2,3-difluoroaniline with cyanamide under acidic conditions to form the guanidine structure. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2,3-difluoroaniline to yield the desired product . Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)guanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Difluorophenyl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)guanidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .

Comparison with Similar Compounds

1-(2,3-Difluorophenyl)guanidine can be compared with other guanidine derivatives such as:

    1-(2,4-Difluorophenyl)guanidine: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.

    1-(2,5-Difluorophenyl)guanidine: Another isomer with distinct properties and uses.

    1-(2,6-Difluorophenyl)guanidine:

The uniqueness of this compound lies in its specific fluorine atom positions, which influence its reactivity and interactions with other molecules, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C7H7F2N3

Molecular Weight

171.15 g/mol

IUPAC Name

2-(2,3-difluorophenyl)guanidine

InChI

InChI=1S/C7H7F2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

OKEOWPPTBWDXHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N=C(N)N

Origin of Product

United States

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